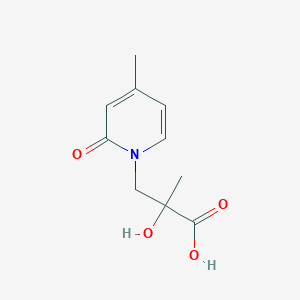

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Beschreibung

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a structurally complex propanoic acid derivative characterized by a hydroxylated methyl branch at the second carbon and a 4-methyl-substituted 2-oxo-1,2-dihydropyridin-1-yl moiety at the third position.

Eigenschaften

IUPAC Name |

2-hydroxy-2-methyl-3-(4-methyl-2-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7-3-4-11(8(12)5-7)6-10(2,15)9(13)14/h3-5,15H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSWVYDJOLOGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=C1)CC(C)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxo-1,2-dihydropyridine with 2-hydroxy-2-methylpropanoic acid under acidic or basic conditions. The reaction may require catalysts such as methanesulfonic acid and solvents like methanol to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with specialized properties.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use[3][3].

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Attributes of Propanoic Acid Derivatives

Structural Differentiation

- Heterocyclic vs. Aromatic Systems: The target compound’s pyridinone ring distinguishes it from phenyl- or phenoxy-substituted analogs (e.g., haloxyfop , 3-(3,5-dichlorophenyl)propanoic acid ). The pyridinone moiety may enhance hydrogen-bonding capacity and solubility compared to purely aromatic systems.

- Functional Group Complexity: Unlike simpler esters (e.g., 3-(methylthio)propanoic acid esters ) or branched-chain acids (e.g., 2-methylpropanoic acid ), the target compound integrates hydroxyl, ketone, and heterocyclic groups, likely influencing its reactivity and bioavailability.

Biologische Aktivität

Chemical Identity and Structure

2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid, also known by its IUPAC name, is a compound featuring a dihydropyridine moiety. This compound is characterized by a hydroxyl group, a methyl group, and an oxo group attached to its pyridine ring. The molecular formula is with a molecular weight of approximately 221.25 g/mol.

The biological activity of 2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has been investigated primarily in the context of its potential therapeutic applications. Studies indicate that this compound exhibits the following biological activities:

- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress in various biological systems .

- Antimicrobial Properties : Research shows that derivatives of dihydropyridine compounds can possess significant antimicrobial activities against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The antiproliferative effects have been attributed to the induction of apoptosis in cancerous cells via mitochondrial pathways .

Antioxidant Activity

A study conducted by Treptow et al. (2021) demonstrated that derivatives of dihydropyridine compounds exhibit strong antioxidant properties. The research utilized various assays to measure the radical scavenging activity of these compounds, showing that they significantly reduced oxidative stress markers in vitro .

Antimicrobial Studies

In a comparative study, several derivatives including 2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid were tested against standard bacterial strains such as E. coli and S. aureus. The results indicated that these compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial efficacy .

Anticancer Activity

Research focusing on glioma cell lines revealed that 2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid exhibited significant antiproliferative effects. The study reported IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Radical scavenging ability | Treptow et al., 2021 |

| Antimicrobial | Effective against E. coli and S. aureus | Research Study, 2020 |

| Anticancer | Induces apoptosis in glioma cells | Cancer Research Journal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.